
tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 3-chloro-1,2,3,6-tetrahydropyridine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydropyridine derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities. It can be used to synthesize analogs that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of agrochemicals, dyes, and polymers .
作用機序
The mechanism of action of tert-butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific application and the biological target it interacts with. Generally, the compound or its derivatives may bind to specific molecular targets, such as enzymes or receptors, to exert their effects. The binding can lead to the inhibition or activation of the target, resulting in a modulation of biological pathways and physiological processes .
類似化合物との比較
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: This compound is similar in structure but contains a methoxy group instead of a chlorine atom.
tert-Butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: This compound has an aminomethyl group instead of a chlorine atom.
tert-Butyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate: This compound contains a chlorosulfonyl group instead of a chlorine atom.
Uniqueness: tert-Butyl 3-chloro-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of the chlorine atom on the tetrahydropyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties.
特性
分子式 |
C10H16ClNO2 |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
tert-butyl 3-chloro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
GKRDUWXXIOYCRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


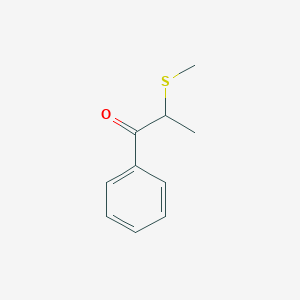
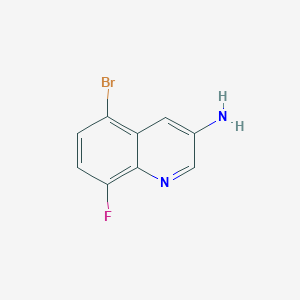
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)

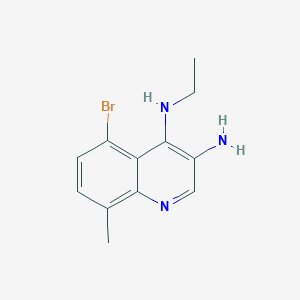
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
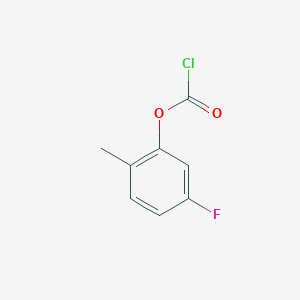
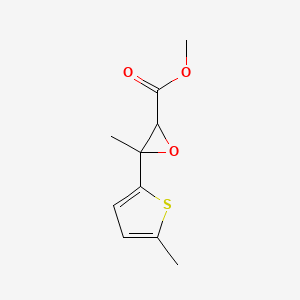
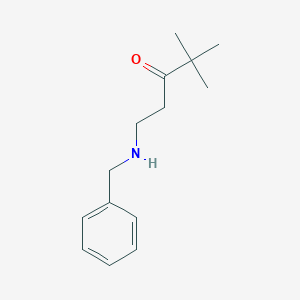
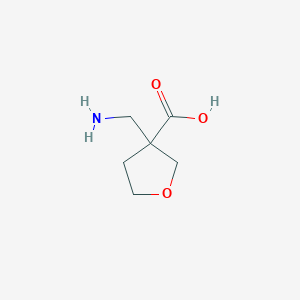
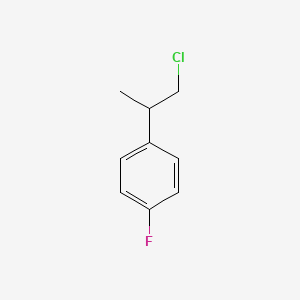
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

